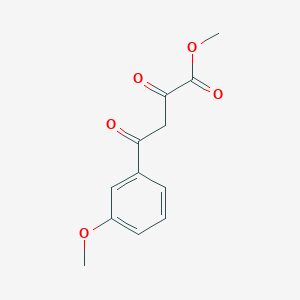
Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate” likely belongs to the class of organic compounds known as esters, which are characterized by a carbonyl adjacent to an ether .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Vis . These techniques can provide information about the functional groups, vibrational modes, and electronic transitions in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule . Without specific information, it’s difficult to provide a detailed chemical reactions analysis for “Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate”.Aplicaciones Científicas De Investigación
Field
Biomedical Research, specifically Oncology .
Application Summary
The compound (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, which is structurally similar to Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate, has been synthesized and studied for its potential against breast cancer .
Method of Application
The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation to explore its potency against breast cancer .
Results
The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It was predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Application in Quantum Chemical Investigations
Field
Chemistry, specifically Quantum Chemistry .
Application Summary
The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), which is structurally similar to Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate, was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
Method of Application
The compound was synthesized and its structure was characterized using several experimental techniques. The density functional theory (DFT) method was used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
Results
The computed geometrical parameters were compared with experimental data. The experimental FT-IR and FT-Raman spectra of MPNP were obtained in the regions 4000−400 and 4000−50 cm−1 respectively. The detailed vibrational assignments of the molecule were obtained with the support of potential energy distribution .
Application in Green Chemistry
Field
Chemistry, specifically Green Chemistry .
Application Summary
A green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid . This compound is structurally similar to Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate.
Method of Application
The compound was synthesized using two green chemistry approaches: utilization of the Deep Eutectic Solvent (DES) and microwave-induced synthesis .
Results
The successful synthesis of the compound using a green chemistry approach demonstrates the potential for environmentally friendly methods in the synthesis of similar compounds .
Application in Pain Management
Field
Biomedical Research, specifically Pharmacology .
Application Summary
The compound 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, which is structurally similar to Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate, was identified as a potent analgesic .
Method of Application
The compound was synthesized and its analgesic effect was studied using a hot plate model as a phenotypic screening method . Mechanistic studies were conducted to understand how the compound elicits its analgesic effect .
Results
The compound showed potent analgesic effects with ED50 values of 0.54 mg/kg and 0.021 mg/kg in hot plate and antiwrithing models, respectively . The mechanism of the compound-induced activation of the μ opioid receptor (MOR) was proposed by means of molecular dynamics (MD) simulation .
Application in Anticancer Drug Discovery
Field
Biomedical Research, specifically Anticancer Drug Discovery .
Application Summary
A new hybrid compound of chalcone-salicylate (title compound) has been successfully synthesized using a linker mode approach under reflux condition . This compound is structurally similar to Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate.
Method of Application
The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . Then, computational approach was also applied in this study through molecular docking and MD simulation to explore its potency against breast cancer .
Results
The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Application in Analgesic Drug Discovery
Field
Biomedical Research, specifically Analgesic Drug Discovery .
Application Summary
Using a hot plate model as a phenotypic screening method, studies identified a compound with a new scaffold as a potent analgesic . This compound is structurally similar to Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate.
Method of Application
Mechanistic studies showed that it elicited its analgesic effect via the active metabolite . The mechanism of the active metabolite-induced activation of the μ opioid receptor (MOR) was proposed by means of molecular dynamics (MD) simulation .
Results
The compound was identified as a potent analgesic with ED50 values of 0.54 mg/kg and 0.021 mg/kg in hot plate and antiwrithing models, respectively .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-4-8(6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBPPBRBWLJXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)
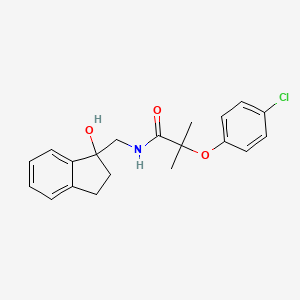
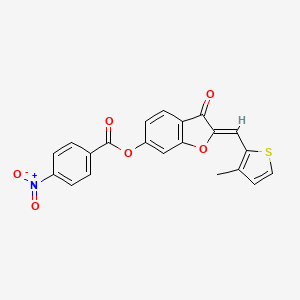
![3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2879589.png)
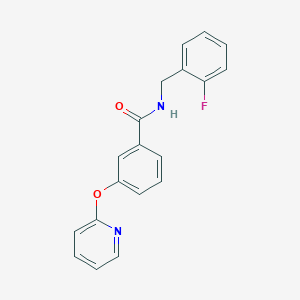
![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)
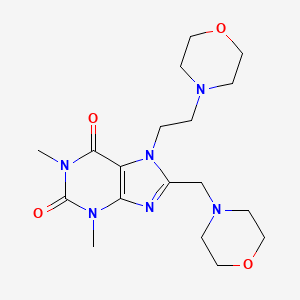
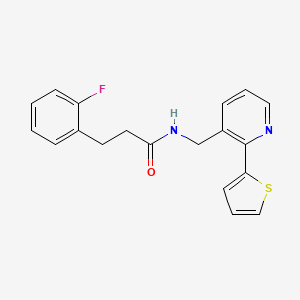
![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)
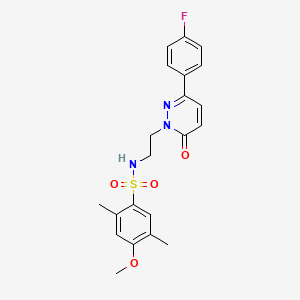
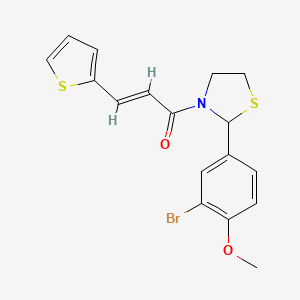
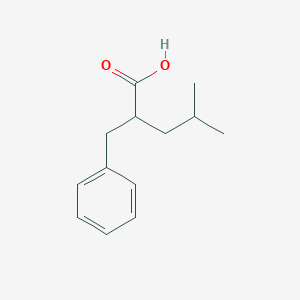
![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)